furo[3,4-e][1]benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
210-75-3 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
furo[3,4-e][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-10-8(3-4-12-10)9-6-11-5-7(1)9/h1-6H |
InChI Key |
XOUWRTHOSASNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=COC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,4 E 1 Benzofuran and Analogues
Established Synthetic Routes to Furo[3,4-e]Current time information in Oskarshamn, SE.benzofuran (B130515) Core Structures
The construction of the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran skeleton is a synthetic challenge that has not been extensively documented. Traditional methods for the synthesis of related benzofuran and furofuran systems often rely on multi-step sequences that may lack efficiency and atom economy. These can include condensation reactions, cyclizations of functionalized precursors, and rearrangements. However, the specific fusion pattern of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran necessitates a carefully designed strategy to control the regioselectivity of the ring-forming reactions. The lack of dedicated established routes highlights the need for the development of novel and efficient synthetic methodologies.
Advanced Catalytic Strategies in Furo[3,4-e]Current time information in Oskarshamn, SE.benzofuran Synthesis
Modern organic synthesis has increasingly turned to transition-metal catalysis to construct complex heterocyclic frameworks with high efficiency and selectivity. nih.gov These advanced strategies offer promising avenues for the synthesis of the elusive furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran core. The following sections will explore various transition-metal-mediated reactions that have been successfully applied to the synthesis of related furo-benzofuran isomers and could serve as a blueprint for the construction of the target molecule.
Transition-Metal-Mediated Cyclizations and Couplings
Transition metals such as palladium, copper, rhodium, gold, and silver have emerged as powerful tools for the formation of C-C and C-O bonds, which are crucial for the assembly of the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran system. nih.gov These metals can catalyze a variety of transformations, including cross-coupling reactions, cycloisomerizations, and cycloadditions, often under mild conditions and with high functional group tolerance.
Palladium catalysis is a cornerstone of modern organic synthesis, with a wide range of applications in the formation of heterocyclic compounds. nih.gov While no specific examples for the synthesis of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran are reported, palladium-catalyzed reactions such as Heck and Suzuki couplings have been employed to construct related fused furan (B31954) systems. For instance, a two-step palladium-catalyzed procedure involving a Suzuki-Miyaura cross-coupling followed by a double Buchwald-Hartwig reaction has been used to synthesize benzo beilstein-journals.orgnih.govfuro[3,2-b]indoles. beilstein-journals.org This strategy could potentially be adapted by choosing appropriate starting materials to favor the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran scaffold. Another relevant example is the palladium-catalyzed intramolecular ring closure of 4-bromo-(E)-3-[(2-alkylvinyl)carbonylamino]benzo[b]furans under Heck coupling conditions to form furo[2,3,4-jk] dntb.gov.uabenzazepin-4(3H)-ones. nih.gov
| Catalyst/Reagents | Starting Material | Product | Yield (%) | Reference |
| Pd(PPh₃)₄, K₃PO₄ | 2,3-dibromobenzofuran and 2-bromophenylboronic acid | 3-bromo-2-(2-bromophenyl)benzofuran | 84 | beilstein-journals.org |
| Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 4-bromo-(E)-3-[(2-alkylvinyl)carbonylamino]benzo[b]furan | Furo[2,3,4-jk] dntb.gov.uabenzazepin-4(3H)-one derivative | Not specified | nih.gov |
This table presents data for the synthesis of analogous structures, as direct palladium-catalyzed synthesis of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran is not documented in the searched literature.
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzofurans and related heterocycles. nih.govacs.org Copper-catalyzed reactions often proceed through mechanisms such as Sonogashira coupling followed by cyclization. While direct application to furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran is not found, the synthesis of various benzofuran derivatives through copper-catalyzed methods is well-established. For example, one-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide have been reported to yield benzofuran derivatives. nih.gov
| Catalyst/Reagents | Starting Materials | Product | Yield (%) | Reference |
| CuI | o-hydroxy aldehydes, amines, and alkynes | Benzofuran derivatives | Good to excellent | nih.gov |
| CuI (10 mol%) | 1-Arylketones | Benzo[b]furans | 59 | acs.org |
This table presents data for the synthesis of analogous structures, as direct copper-catalyzed synthesis of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran is not documented in the searched literature.
Rhodium catalysts are known to mediate unique cycloaddition and C-H activation reactions, which could be strategically employed for the synthesis of complex fused systems like furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran. nih.govnih.gov A notable example is the rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence of 2-alkynyl 2-diazo-3-oxobutanoates to afford furo[3,4-c]furans. nih.gov This methodology, which involves the formation of a furan ring followed by an intramolecular cycloaddition, could potentially be adapted to construct the desired furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran core by designing a suitable diazo compound precursor.
| Catalyst/Reagents | Starting Material | Product | Yield | Reference |
| Rhodium(II) acetate | 2-alkynyl 2-diazo-3-oxobutanoates | Furo[3,4-c]furans | Good | nih.gov |
| Rh(III) catalyst, Cu(II) oxidant | Benzamides and alkynes | Isoquinolones | Good | nih.gov |
This table presents data for the synthesis of analogous structures, as direct rhodium-catalyzed synthesis of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran is not documented in the searched literature.
Gold and silver catalysts have gained prominence due to their unique ability to activate alkynes and allenes, facilitating a range of cyclization and rearrangement reactions to form furan and benzofuran derivatives. dntb.gov.uaresearchgate.net A review of the literature indicates that both gold and silver catalysis provide versatile routes to highly substituted furans and benzofurans from various starting materials. dntb.gov.uaresearchgate.net For instance, gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascades of quinols and alkynyl esters have been developed for the synthesis of benzofuran derivatives. researchgate.net Silver catalysts have been utilized in cascade reactions, such as the Michael addition-annulation of 4-alkyl-2-ynylphenols and indoles, to produce 4-substituted benzofurans. nih.gov
| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |
| JohnPhosAuCl/AgNTf₂, Ph₂SiF₂ | Quinols and alkynyl esters | Benzofuran derivatives | Moderate to good | researchgate.net |
| Silver catalyst | 4-alkyl-2-ynylphenols and indoles | 4-substituted benzofurans | Not specified | nih.gov |
This table presents data for the synthesis of analogous structures, as direct gold and silver-catalyzed synthesis of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran is not documented in the searched literature.
Nickel-Catalyzed Transformations for Benzofuran Ring Formation
Nickel, as an earth-abundant and cost-effective transition metal, has emerged as a powerful catalyst for the formation of the benzofuran ring system, a core component of furo[3,4-e] nih.govbenzofuran. rsc.orgthieme.de Nickel-catalyzed transformations offer versatile and effective routes to diversely substituted benzofurans, often under phosphine-free and copper-free conditions. mdpi.com
One prominent strategy involves the intramolecular cyclization of ortho-alkenyl phenols. In this approach, a nickel catalyst, such as Ni(acac)₂, facilitates a dehydrogenative coupling, using molecular oxygen as a clean and simple oxidant, thereby avoiding the need for stoichiometric and sacrificial hydrogen acceptors. rsc.orgnih.gov This method allows for the efficient synthesis of 3-aryl benzofurans from readily available ortho-alkenyl phenol (B47542) precursors in good to excellent yields. rsc.org
Another significant nickel-catalyzed route is the tandem synthesis from 2-halophenols and terminal alkynes. mdpi.com This method, which can be performed with catalysts like NiCl₂ in conjunction with a ligand such as 5-nitro-1,10-phenanthroline, proceeds via a Sonogashira coupling followed by a cyclization sequence. It is valued for its simplicity and broad substrate scope, accommodating various functional groups on both the phenol and alkyne components. mdpi.com
Furthermore, nickel catalysis has been successfully applied to the intramolecular nucleophilic addition of aryl halides to ketones. thieme.denih.gov This reaction provides access to differently substituted 3-aryl benzofurans, tolerating both electron-donating and electron-withdrawing groups on the substrates. thieme.denih.gov A typical catalytic system for this transformation involves Ni(OTf)₂ with 1,10-phenanthroline (B135089) as a ligand. nih.govacs.org The activation of C–F bonds in 2-fluorobenzofurans for cross-coupling with arylboronic acids also represents a significant advance in nickel catalysis, enabling the synthesis of 2-arylbenzofurans under mild conditions. nii.ac.jpbeilstein-journals.org
| Catalytic System | Substrate Type | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Ni(acac)₂ / O₂ | ortho-Alkenyl phenols | Intramolecular Dehydrogenative Coupling | Uses O₂ as a green oxidant; avoids sacrificial acceptors. | rsc.orgnih.gov |
| NiCl₂ / 5-nitro-1,10-phenanthroline | 2-Iodophenols and 1-Alkynes | Tandem Sonogashira Coupling-Cyclization | Cu-free and phosphine-free; simple and cost-effective. | mdpi.com |
| Ni(OTf)₂ / 1,10-phenanthroline / Zn | Aryl halides with ketone functionality | Intramolecular Nucleophilic Addition | Good yields for substrates with diverse electronic properties. | nih.govacs.org |
| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofurans and Arylboronic acids | C–F Bond Activation/Cross-Coupling | Mild conditions; allows for orthogonal coupling. | nii.ac.jpbeilstein-journals.org |
Organocatalytic and Metal-Free Methodologies
In the quest for more sustainable and cost-effective synthetic routes, organocatalytic and metal-free methodologies have gained significant traction for the synthesis of benzofurans and related fused heterocyclic systems. These approaches avoid the use of potentially toxic and expensive transition metals.
One such strategy involves the tandem reaction of β-arylethenesulfonyl fluorides with benzofuran-3(2H)-ones, catalyzed by an organic base like 2-tert-butyl-1,1,3,3-tetramethyl-guanidine (BTMG). chemrxiv.orgchemrxiv.org This reaction proceeds via a Michael addition-intramolecular Sulfur(VI)-Fluoride Exchange (SuFEx) click reaction to produce δ-sultone-fused benzofurans in high yields. chemrxiv.orgchemrxiv.orgresearchgate.net
Another powerful approach is the enantioselective intramolecular double cyclization of ortho-substituted cinnamaldehydes, which combines Brønsted base and N-heterocyclic carbene (NHC) catalysis in a one-pot fashion. nih.gov This method allows for the concise construction of the cyclopenta[b]benzofuran scaffold with excellent stereoselectivity. nih.gov The development of divergent synthetic strategies using organocatalysts is particularly noteworthy. For example, a chiral bifunctional urea (B33335) catalyst can initiate a reaction between an aurone-derived imine and a ynone, after which the reaction pathway can be directed by a Lewis base catalyst (like DBU or PPh₃) to form either benzofuran-fused azocine (B12641756) derivatives or spiro-cyclopentanone benzofurans. bohrium.comrsc.orgnih.gov
Acid-catalyzed, metal-free cyclizations are also well-established. Polyphosphoric acid (PPA), for instance, can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core, although controlling regioselectivity can be a challenge that requires careful analysis of the reaction mechanism and electronic properties of intermediates. wuxiapptec.com
Cascade and Tandem Reactions for Polycyclic Benzofuran Derivatives
Cascade and tandem reactions provide an elegant and efficient means to construct complex polycyclic molecules like furo[3,4-e] nih.govbenzofuran from simple starting materials in a single operation, minimizing waste and purification steps.
Radical Cyclization Cascades in Furo[3,4-e]nih.govbenzofuran Synthesis
Radical cascade reactions are particularly powerful for the synthesis of complex, fused ring systems. A notable method has been developed specifically for synthesizing 3,4-fused tricyclic benzofuran derivatives, which are direct precursors or analogues of the furo[3,4-e] nih.govbenzofuran skeleton. aalto.firesearchgate.net This strategy involves treating propargyl iodophenol derivatives, which have a tethered alkene, with a radical initiator. aalto.firesearchgate.net The process generates a vinyl radical intermediate that subsequently reacts with the internal alkene, leading to tricyclic 3-alkylidene dihydrobenzofurans in yields ranging from 25% to 93%. aalto.firesearchgate.net These products can then be converted to the final aromatic tricyclic benzofurans. aalto.firesearchgate.net
The versatility of radical cascades is further demonstrated in the AgNO₂-catalyzed reaction of 2-alkynylanisoles with selenium powder and arylboronic acids. nih.govacs.orgacs.org This process constructs a selenated benzofuran ring through a sequence involving the formation of an aryl selenium radical, its addition to the alkyne, and subsequent cyclization. nih.govacs.orgacs.org While this example introduces selenium, the underlying radical cyclization principle is applicable to the formation of other fused benzofuran systems. Similarly, radical cyclization cascades initiated by the single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers have been used to construct complex polycyclic benzofurans. nih.gov
Carbonylative Double Cyclization Protocols
Carbonylative cyclizations introduce a carbonyl group while simultaneously forming a heterocyclic ring, offering a direct route to functionalized scaffolds like benzofuran-3-carboxamides. While a direct "carbonylative double cyclization" to furo[3,4-e] nih.govbenzofuran is not explicitly reported, the principles can be established from existing methodologies.
Palladium-catalyzed carbonylative cyclization of o-alkynylphenols with nitroarenes has been shown to be an effective method for constructing benzofuran-3-carboxamides. acs.org This reaction utilizes a palladium catalyst, often supported on activated carbon fibers for easy recovery, and proceeds under a carbon monoxide atmosphere (or with a CO surrogate) to incorporate the carbonyl moiety. acs.org A similar one-pot carbonylation/cyclization approach can be used to synthesize benzofuran derivatives. researchgate.net
A hypothetical "double cyclization" protocol for furo[3,4-e] nih.govbenzofuran could be envisioned as a two-step sequence starting with such a carbonylative cyclization. The first step would form a benzofuran with a reactive carbonyl-containing handle at the 3-position. A subsequent, second cyclization step, potentially acid- or base-catalyzed, could then engage this functionality with an appropriate substituent on the 4-position of the benzofuran ring to construct the fused furan ring of the furo[3,4-e] nih.govbenzofuran system.
Sustainable and Green Chemistry Approaches in Furo[3,4-e]nih.govbenzofuran Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzofuran derivatives, focusing on the use of environmentally benign reagents, catalysts, and solvents. These approaches aim to enhance sustainability by reducing waste, energy consumption, and the use of hazardous materials.
A prominent green strategy is the use of earth-abundant and low-toxicity metal catalysts, such as copper, in place of more precious or toxic metals like palladium. rsc.orgrsc.org Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, using molecular oxygen as the ultimate oxidant, provides a facile, one-pot procedure for polysubstituted benzofurans. rsc.org Heterogeneous copper catalysts, such as a copper-functionalized metal-organic framework (MIL-101(Cr)), have been developed for the synthesis of benzofurans via A³ coupling followed by intramolecular cyclization. nih.gov These catalysts offer high activity under solvent-free conditions and can be easily recovered and reused, adding to the sustainability of the process. nih.gov
The use of green solvents is another cornerstone of sustainable synthesis. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, have been employed as environmentally friendly media for the copper-iodide-catalyzed one-pot, three-component synthesis of 3-aminobenzofurans. nih.govacs.orgresearchgate.net DES are attractive due to their low vapor pressure, biodegradability, and ability to dissolve a wide range of reactants. nih.govresearchgate.netrsc.org
| Green Approach | Methodology | Example | Key Advantage | Reference |
|---|---|---|---|---|
| Earth-Abundant Catalyst | Copper-mediated oxidative annulation | Reaction of phenols and unactivated internal alkynes. | Replaces precious metals like palladium. | rsc.org |
| Green Oxidant | Aerobic oxidative cyclization | Cu-catalyzed reaction of phenols and alkynes using O₂. | Avoids stoichiometric chemical oxidants; water is the only byproduct. | rsc.org |
| Reusable Catalyst | Heterogeneous Cu-functionalized MOF | A³ coupling followed by cyclization for benzofuran synthesis. | Solvent-free conditions, catalyst is recoverable and reusable. | nih.gov |
| Green Solvent | One-pot synthesis in Deep Eutectic Solvent (DES) | CuI-catalyzed synthesis of 3-aminobenzofurans in ChCl/EG. | Reduces use of volatile organic compounds (VOCs); biodegradable medium. | nih.govacs.orgresearchgate.net |
Regioselectivity and Stereoselectivity in Furo[3,4-e]nih.govbenzofuran Formation
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like furo[3,4-e] nih.govbenzofuran to ensure the formation of the correct isomer and spatial arrangement of atoms.
Regioselectivity in benzofuran synthesis often depends on the substitution pattern of the starting materials and the reaction conditions. For instance, in the acid-catalyzed cyclization of acetals, the nucleophilic attack of the phenyl ring can occur at two different ortho positions. wuxiapptec.com The regiochemical outcome can be predicted by analyzing the electronic properties (e.g., HOMO/HOMO-1 orbitals) of the key oxonium ion intermediate rather than the starting material itself. wuxiapptec.com Similarly, in the reaction of 3-hydroxy-2-pyrones with nitroalkenes, high levels of regioselectivity are achieved because the coupling partners are electronically polarized, directing the initial Diels-Alder reaction. oregonstate.edunih.gov Achieving the specific [3,4-e] fusion requires a synthetic strategy that selectively forms bonds at the C3 and C4 positions of a pre-formed benzofuran or that directs the double cyclization of an acyclic precursor in a highly controlled manner.
Stereoselectivity becomes crucial when chiral centers are created during the ring-forming process. The development of enantioselective and diastereoselective methods has been a major focus in the synthesis of fused benzofurans. Organocatalysis has proven particularly effective in this regard. For example, the divergent synthesis of benzofuran-fused azocines and spiro-cyclopentanone benzofurans employs a chiral bifunctional urea or squaramide catalyst to set the initial stereochemistry. rsc.orgnih.gov The subsequent annulation, controlled by a Lewis base, proceeds with high diastereoselectivity, often greater than 20:1 dr, and excellent enantioselectivity. rsc.orgresearchgate.net These methods demonstrate that by choosing the appropriate chiral catalyst and reaction conditions, it is possible to control the formation of multiple stereocenters with high fidelity, a principle that is directly applicable to the synthesis of optically active furo[3,4-e] nih.govbenzofuran derivatives.
| Reaction Type | Catalyst/Method | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Divergent Annulation | Chiral Squaramide + Lewis Base (DBU) | Benzofuran fused azocines | High yields, >20:1 dr, up to 96% ee | rsc.orgresearchgate.net |
| Intramolecular Double Cyclization | Chiral Brønsted Base + NHC | Cyclopenta[b]benzofurans | Up to 19:1 dr, 96% ee | nih.gov |
Chemical Reactivity and Reaction Mechanisms of Furo 3,4 E 1 Benzofuran Analogues
Electrophilic Substitution Patterns on Furan (B31954) and Benzofuran (B130515) Rings within the Polycycle
The fused ring system of furo[3,4-e] chemicalbook.combenzofuran presents multiple sites for electrophilic attack. The reactivity of the individual furan and benzofuran rings provides a basis for understanding the substitution patterns in the larger polycycle.
Furan itself is a five-membered aromatic ring containing an oxygen atom, and it readily undergoes electrophilic aromatic substitution. pearson.com The delocalization of the oxygen's lone pair of electrons increases the electron density of the ring, making it more reactive than benzene (B151609). pearson.com Theoretical calculations and experimental results indicate that electrophilic attack is preferred at the C2 position. pixel-online.net
Similarly, the benzofuran ring system, which consists of a benzene ring fused to a furan ring, is also susceptible to electrophilic substitution. chemicalbook.com While the benzene ring deactivates the furan ring to some extent, the furan moiety remains the more reactive part of the molecule towards electrophiles. In benzofuran, electrophilic substitution preferentially occurs at the C2 and C3 positions of the furan ring. chemicalbook.comstackexchange.com The relative reactivity of these two positions can be influenced by the reaction conditions and the nature of the electrophile. chemicalbook.com For instance, nitration of benzofuran can yield a mixture of 2-nitro and 3-nitro derivatives. chemicalbook.com When the C2 position is already substituted, electrophilic attack is directed to the C3 position. If both C2 and C3 are occupied, substitution occurs on the benzene ring, typically at the C5 position. chemicalbook.com
In the context of furo[3,4-e] chemicalbook.combenzofuran, the specific substitution pattern will be a consequence of the combined directing effects of both heterocyclic rings. The electron-donating oxygen atoms in both the furan and benzofuran moieties will activate the entire polycyclic system towards electrophiles. The precise location of substitution will depend on a delicate balance of electronic and steric factors. For instance, in furo[4,3,2-de] chemicalbook.combenzopyran, a related heterocyclic system, electrophilic substitutions like formylation, acetylation, and bromination have been shown to occur readily at the 2-position. researchgate.net
Table 1: Regioselectivity of Electrophilic Substitution in Furan and Benzofuran
| Compound | Preferred Position(s) for Electrophilic Attack | Notes |
| Furan | C2 | More reactive than benzene. pearson.com |
| Benzofuran | C2 and C3 | The furan ring is the more reactive part of the molecule. chemicalbook.comstackexchange.com |
Nucleophilic Reactivity and Addition Reactions
The carbonyl groups present in certain derivatives of furo[3,4-e] chemicalbook.combenzofuran, or the electron-deficient character of the heterocyclic rings under specific conditions, can lead to nucleophilic attack. Generally, aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. pressbooks.publibretexts.org The reaction proceeds through a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. pressbooks.pubyoutube.com Aldehydes are typically more reactive than ketones towards nucleophiles due to both steric and electronic factors. pressbooks.pub
In the context of furo[3,4-e] chemicalbook.combenzofuran analogues, the presence of electron-withdrawing groups can enhance the electrophilicity of the ring system, making it more susceptible to nucleophilic attack. The addition of a nucleophile to the furan or benzofuran ring can lead to the formation of adducts or trigger subsequent transformations. For example, the addition of cyanide to aldehydes or ketones results in the formation of cyanohydrins. libretexts.org Similarly, the addition of alcohols can lead to hemiacetals and acetals. libretexts.org
The reactivity of the furo[3,4-e] chemicalbook.combenzofuran scaffold towards nucleophiles can also be influenced by the presence of catalysts. For instance, nickel-catalyzed reactions have been utilized for the nucleophilic addition within benzofuran derivatives. nih.gov
Cycloaddition Reactions Involving Furo[3,4-e]chemicalbook.combenzofuran Scaffolds
The unsaturated nature of the furan and benzofuran rings within the furo[3,4-e] chemicalbook.combenzofuran system allows them to participate in cycloaddition reactions, providing a powerful tool for the construction of more complex molecular architectures.
Inter- and Intramolecular Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, leading to the formation of a six-membered ring. nih.govresearchgate.net Furan and its derivatives can act as dienes in Diels-Alder reactions, particularly when the dienophile is substituted with electron-withdrawing groups. semanticscholar.orglibretexts.org The reaction between furan and maleimide (B117702) is a well-studied example of a reversible Diels-Alder reaction. nih.govsemanticscholar.org
Benzofuran, on the other hand, typically acts as a dienophile rather than a diene in Diels-Alder reactions. cas.cz The fusion of the benzene ring reduces the diene character of the furan ring. cas.cz The Diels-Alder reaction of ethyl 1-benzofuran-3-carboxylates with Danishefsky's diene has been shown to be a regioselective method for constructing hexahydrodibenzo[b,d]furan-7-one skeletons. nsc.ru
In the case of furo[3,4-b]benzofurans, intermolecular Diels-Alder reactions have been successfully employed to generate various adducts. rsc.org The potential for both inter- and intramolecular Diels-Alder reactions within the furo[3,4-e] chemicalbook.combenzofuran framework offers a versatile strategy for synthesizing polycyclic compounds with defined stereochemistry. semanticscholar.orgrsc.org
[4+3] Cycloaddition Reactions
Furo[3,4-e] chemicalbook.combenzofuran analogues can also participate in [4+3] cycloaddition reactions. For example, the reaction of benzofuranyldiazoacetates with 1,3-dienes, catalyzed by dirhodium tetracarboxylates, generates formal [4+3] cycloadducts. emory.edu This reaction is proposed to proceed through a tandem cyclopropanation/Cope rearrangement sequence. emory.edu Similarly, furo[3,4-b]benzofuran (B12916446) has been shown to undergo a [4+3] cycloaddition reaction with an oxyallyl species. rsc.org These reactions provide access to seven-membered ring systems, further expanding the synthetic utility of the furo[3,4-e] chemicalbook.combenzofuran scaffold.
Ring Opening and Ring Closure Transformations
The furan and benzofuran rings within the furo[3,4-e] chemicalbook.combenzofuran system can undergo ring-opening and ring-closure reactions under various conditions, leading to significant structural transformations.
Ring-opening of the benzofuran ring can be achieved through several methods, including oxidative addition, addition followed by β-elimination, 1,2-metalate migration, and reduction with alkali metals. kyoto-u.ac.jp Nickel-catalyzed ring-opening of benzofurans with silanes provides a route to ortho-functionalized phenol (B47542) derivatives. acs.org An acid-catalyzed cascade process involving the ring-opening of a benzofuran has been utilized in the synthesis of complex cyclopentenones. rsc.org Furthermore, the ring-opening of benzofuran can be a key step in the synthesis of other heterocyclic systems. researchgate.net
Conversely, ring-closure reactions are fundamental to the synthesis of the furo[3,4-e] chemicalbook.combenzofuran core itself. These reactions often involve the formation of the furan or benzofuran ring from acyclic or other cyclic precursors. For example, the synthesis of furo[3,4-b]benzofurans has been achieved starting from coumarin. rsc.org Various catalytic systems, including those based on palladium and copper, have been developed to facilitate the synthesis of benzofuran derivatives through ring-closure reactions. nih.gov
Transannulation and Rearrangement Processes
Furo[3,4-e] chemicalbook.combenzofuran analogues can also be involved in transannulation and rearrangement reactions, leading to the formation of new ring systems or isomeric structures. While specific examples for the furo[3,4-e] chemicalbook.combenzofuran skeleton are not extensively documented in the provided search results, the general reactivity of the constituent benzofuran ring suggests the possibility of such transformations.
For instance, certain benzofuran derivatives can undergo rearrangements to form other heterocyclic structures. The adducts formed from the Diels-Alder reaction of ethyl 1-benzofuran-3-carboxylates have been observed to rearrange to substituted 4'-hydroxybiphenyl-2-yl methyl carbonates. nsc.ru
The concept of "aromatic metamorphosis," which involves the transformation of heteroaromatic cores into other skeletons through partial disassembly of their cyclic structures, has been applied to benzofurans. kyoto-u.ac.jp This approach highlights the potential for significant skeletal rearrangements within these systems.
Research on C-C Bond Cleavage in Furo[3,4-e] researchgate.netbenzofuran Analogues Remains Undocumented
A thorough review of available scientific literature reveals a significant gap in the understanding of the chemical reactivity of furo[3,4-e] researchgate.netbenzofuran analogues. Specifically, no documented research or data could be found pertaining to the C-C bond cleavage mechanisms where the furan ring functions as a leaving group for this particular heterocyclic system.
While extensive research exists on the synthesis and various reactions of benzofurans and other furobenzofuran isomers, the specific bond scission requested appears to be an unexplored area of chemical reactivity for this compound class. Scientific databases and chemical literature searches did not yield any studies, either experimental or theoretical, that describe or propose a mechanism for the cleavage of a carbon-carbon bond in a furo[3,4-e] researchgate.netbenzofuran analogue that results in the departure of the furan moiety.
The existing body of research on related compounds primarily focuses on:
Synthesis: Numerous methods for the construction of the benzofuran and furobenzofuran skeletons have been reported, often involving intramolecular cyclization reactions to form C-O or C-C bonds.
Functionalization: Reactions to modify the existing furobenzofuran core, such as electrophilic substitution, are more commonly documented.
Ring-Opening Reactions: Some studies describe ring-opening reactions of the furan or benzofuran rings, but these typically proceed through different mechanistic pathways than the specified C-C cleavage with the furan as a leaving group.
The absence of information on this topic suggests that such a reaction may not be a favorable or common pathway under typical reaction conditions. The stability of the aromatic furan ring within the fused system likely makes it a poor leaving group in a C-C bond cleavage scenario.
Consequently, it is not possible to provide a detailed article with research findings and data tables on the "C-C Bond Cleavage Mechanisms with Furan Ring as a Leaving Group" for furo[3,4-e] researchgate.netbenzofuran analogues, as no such data appears to be publicly available. Further experimental and computational studies would be required to investigate the possibility and potential mechanisms of such a transformation.
Advanced Spectroscopic and Structural Elucidation of Furo 3,4 E 1 Benzofuran Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule. For furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran (B130515), both ¹H and ¹³C NMR would be crucial for confirming its unique fused-ring structure.
¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran, the aromatic protons on the benzene (B151609) ring and the protons on the furan (B31954) rings would exhibit characteristic chemical shifts and coupling patterns.
The expected ¹H-NMR spectrum would show distinct signals for the protons on the benzofuran and the additional fused furan ring. The chemical shifts (δ) are influenced by the electron-donating oxygen atoms and the aromatic ring currents. Protons on the furan rings are typically observed at lower field (higher ppm) compared to those on a simple benzene ring due to the influence of the heteroatom. The coupling constants (J) between adjacent protons would be critical in establishing the substitution pattern on the aromatic ring and the connectivity within the furan moieties. For instance, the difficulties in assigning stereochemical relationships from vicinal coupling constants in five-membered rings are well known. researchgate.net
Table 1: Predicted ¹H-NMR Data for Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran and Observed Data for Related Compounds
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Predicted/Observed Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran (Predicted) | Aromatic Protons | 7.0 - 8.0 | ~7-9 (ortho), ~2-3 (meta), <1 (para) | N/A |
| Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran (Predicted) | Furan Protons | 6.5 - 7.5 | ~1-3 | N/A |
| Benzofuran | H-2 | ~7.52 | J(2,3) = ~2.2 | chemicalbook.com |
| Benzofuran | H-3 | ~6.66 | J(2,3) = ~2.2 | chemicalbook.com |
| Benzofuran | Aromatic Protons | 7.1 - 7.5 | N/A | chemicalbook.com |
¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms.
The carbons in the aromatic and furan rings would resonate in the typical downfield region for sp² carbons (δ 100-160 ppm). The carbons bonded directly to the oxygen atoms (C-O) would be expected to have the highest chemical shifts within this range due to the deshielding effect of the oxygen. Quaternary carbons (those not bonded to any hydrogens) would typically show weaker signals compared to protonated carbons.
Table 2: Predicted ¹³C-NMR Data for Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran and Observed Data for a Related Compound
| Compound | Carbon | Predicted/Observed Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran (Predicted) | Aromatic & Furan Carbons | 100 - 160 | N/A |
| Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran (Predicted) | C-O Carbons | 140 - 160 | N/A |
| 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole | Aromatic & Heterocyclic Carbons | 112.6 - 157.8 | urfu.ru |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).
For furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran, the IR and Raman spectra would be characterized by bands corresponding to the vibrations of the aromatic and furan rings. Key expected vibrational frequencies include:
C-H stretching: Aromatic and furanic C-H stretching vibrations are typically observed in the region of 3000-3150 cm⁻¹.
C=C stretching: Aromatic and furanic C=C double bond stretching vibrations would appear in the 1450-1650 cm⁻¹ region.
C-O-C stretching: The ether linkages in the furan rings would give rise to characteristic asymmetric and symmetric stretching bands, typically in the 1000-1300 cm⁻¹ region. nist.gov
Out-of-plane C-H bending: These vibrations, appearing in the 650-1000 cm⁻¹ region, are often diagnostic of the substitution pattern on the aromatic ring.
Table 3: Characteristic IR and Raman Vibrational Frequencies for Furo-Benzofuran Systems
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic/Furanic C-H Stretch | 3000 - 3150 | IR, Raman |
| Aromatic/Furanic C=C Stretch | 1450 - 1650 | IR, Raman |
| C-O-C Asymmetric Stretch | 1200 - 1300 | IR |
| C-O-C Symmetric Stretch | 1000 - 1100 | IR, Raman |
| C-H Out-of-Plane Bend | 650 - 1000 | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.
The electron ionization (EI) mass spectrum of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran would be expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern would be characteristic of the fused heterocyclic system. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules such as CO, HCO, and C₂H₂. nih.govlibretexts.org The fragmentation of the furo-benzofuran core would likely proceed through a series of retro-Diels-Alder reactions and rearrangements, leading to characteristic fragment ions that can help to confirm the connectivity of the ring system. nih.govresearchgate.net
Table 4: Predicted Molecular Ion and Key Fragments for Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran in Mass Spectrometry
| Species | Predicted m/z | Identity |
|---|---|---|
| [M]⁺˙ | 158.0368 | Molecular Ion (C₁₀H₆O₂) |
| [M-CO]⁺˙ | 130.0419 | Loss of Carbon Monoxide |
| [M-CHO]⁺ | 129.0340 | Loss of Formyl Radical |
| [M-C₂H₂]⁺˙ | 132.0317 | Loss of Acetylene |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
The UV-Vis spectrum of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran is expected to show multiple absorption bands characteristic of its extended π-conjugated system. The fusion of the benzofuran and furan rings creates a larger chromophore compared to benzofuran alone, which should result in a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net The spectrum would likely exhibit complex absorption patterns due to the various possible π → π* transitions within the molecule. researchgate.net
Table 5: Predicted UV-Vis Absorption Maxima for Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran and Observed Data for Related Compounds
| Compound | Predicted/Observed λ_max (nm) | Solvent | Reference |
|---|---|---|---|
| Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran (Predicted) | 250 - 350 | Ethanol/Methanol | N/A |
| Benzofuran | ~245, ~275, ~282 | N/A | nist.gov |
| 2-Phenylbenzofuran | ~310 | N/A | spectrabase.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran could be obtained, X-ray crystallography would provide a complete and accurate picture of its molecular geometry. asianpubs.org This would confirm the planarity of the fused ring system and provide precise measurements of the bond lengths and angles within the benzene and furan rings. The crystal packing would reveal any intermolecular interactions, such as π-π stacking, which are common in planar aromatic systems. asianpubs.orgolemiss.edu
Table 6: Expected Crystallographic Parameters for Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (likely) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| Key Bond Lengths (Å) | C-C (aromatic): ~1.39, C=C (furan): ~1.36-1.44, C-O: ~1.36 |
| Key Bond Angles (°) | ~107-109 (in furan rings), ~120 (in benzene ring) |
Computational and Theoretical Chemistry Studies of Furo 3,4 E 1 Benzofuran Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By optimizing the molecular geometry, DFT methods can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on various benzofuran (B130515) derivatives show a good correlation between theoretically calculated geometries and experimental data obtained from solid-phase analysis. For instance, DFT calculations performed on 2-phenylbenzofuran derivatives using functionals like GGA-PBE and meta-GGA-TPSS with a 6-31G(d,p) basis set revealed a pseudo-planar geometry, with only slight differences between calculated and experimental bond lengths and angles.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is fundamental to explaining the chemical reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. jetir.org
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, softer, and more chemically reactive. jetir.org For example, a DFT study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO energy gap of 4.189 eV, indicating it is a reactive molecule. jetir.org FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attacks. The HOMO is typically localized on electron-rich portions of the molecule susceptible to electrophilic attack, while the LUMO is on electron-deficient areas prone to nucleophilic attack. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.
Local reactivity descriptors, such as Fukui functions (fk) and Parr functions (Pk), pinpoint the reactivity of specific atomic sites within the molecule, guiding the understanding of regioselectivity in chemical reactions. nih.gov
Calculated Reactivity Descriptors for a Benzofuran Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.234 |
| ELUMO | -2.045 |
| Energy Gap (ΔE) | 4.189 |
| Ionization Potential (I) | 6.234 |
| Electron Affinity (A) | 2.045 |
| Electronegativity (χ) | 4.139 |
| Chemical Hardness (η) | 2.094 |
| Softness (S) | 0.238 |
| Electrophilicity Index (ω) | 4.092 |
Data derived from a study on 7-methoxy-benzofuran-2-carboxylic acid. jetir.org
Quantum Chemical Parameters: Polarizability and Hyperpolarizability
Quantum chemical calculations are essential for predicting the nonlinear optical (NLO) properties of materials, which are crucial for applications in optoelectronics and photonics. The key parameters are the electric dipole moment (μ), polarizability (α), and the first and second static hyperpolarizabilities (β and γ). semanticscholar.org
Benzofuran derivatives, with their π-conjugated systems, are promising candidates for NLO materials. Computational studies, often using DFT with methods like B3LYP, can accurately calculate these properties. semanticscholar.org The magnitude of the first hyperpolarizability (β) is a primary determinant of a molecule's NLO activity. Studies on 2-phenylbenzofuran derivatives have shown β values ranging from 4.00 × 10-30 to 43.57 × 10-30 esu, indicating significant NLO potential. A low HOMO-LUMO gap is often associated with higher polarizability and hyperpolarizability values, linking electronic structure to NLO properties. jetir.org
Calculated NLO Properties of a Benzofuran Derivative (HMBPP)
| Parameter | B3LYP | CAM-B3LYP |
|---|---|---|
| Dipole Moment (μ, Debye) | 5.8891 | 6.5864 |
| Polarizability (α, esu) | 0.509 x 10-22 | 0.439 x 10-22 |
| First Hyperpolarizability (β, esu) | 1.531 x 10-28 | 0.992 x 10-28 |
| Second Hyperpolarizability (γ, esu) | -0.121 x 10-32 | -0.081 x 10-32 |
Data for 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). semanticscholar.orgnih.gov
Simulations of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of intermediates and transition states. This is particularly valuable for understanding the reactivity of furobenzofurans in complex reactions like cycloadditions. rsc.org
For the closely related furo[3,4-b]benzofuran (B12916446) system, computational studies using both semiempirical (AM1, PM3) and DFT (B3LYP/6-31G*) methods have been performed to investigate its reactivity in intermolecular and intramolecular Diels-Alder reactions. rsc.org Such simulations can calculate the activation energies associated with different reaction pathways, explaining observed product distributions and regioselectivity. For instance, in the reaction of a furochromone derivative, DFT calculations showed that one potential product was more stable and highly reactive than another expected product by 5.3407 kcal/mol, explaining why only one isomer was formed. semanticscholar.orgrsc.org These theoretical models are instrumental in designing synthetic strategies and predicting the outcomes of new reactions involving the furo[3,4-e] Current time information in Frontier No. 19, CA.benzofuran scaffold. nih.gov
Stability and Energetic Profiles of Furo[3,4-e]Current time information in Frontier No. 19, CA.benzofuran Isomers and Derivatives
DFT calculations are widely used to assess the relative stability of different isomers and conformers of a molecule. By calculating the total electronic energy and thermodynamic parameters (like enthalpy and Gibbs free energy), researchers can identify the most stable structures. semanticscholar.orgnih.gov
In a study on a complex benzofuran derivative, the stability of three different conformers was evaluated by varying a key dihedral angle. The calculations identified the most stable conformer based on its total energy value. nih.gov Similarly, when a reaction could potentially yield two different structural isomers, computed total energy calculations can confirm which product is thermodynamically favored. For example, one benzofuran product (structure 3) was found to be more stable than its potential isomer (structure 4) by 0.2317 eV, confirming its preferential formation. semanticscholar.orgrsc.org This predictive capability is crucial for understanding the thermodynamic landscape of reactions involving furo[3,4-e] Current time information in Frontier No. 19, CA.benzofuran derivatives and for predicting the most likely products. nih.gov
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure elucidation and confirmation. Theoretical calculations of vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) are routinely performed for benzofuran derivatives. semanticscholar.org
Often, there is a high correlation between the theoretically determined values and experimental data. semanticscholar.orgnih.gov For example, DFT calculations using the B3LYP method have successfully predicted the harmonic wavenumbers for 7-methoxy-benzofuran-2-carboxylic acid, showing excellent agreement with the experimental FT-IR spectrum. jetir.org Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to confirm the proposed structure of a synthesized compound. jetir.orgsemanticscholar.org For electronic spectra, Time-Dependent DFT (TD-DFT) is used to predict absorption wavelengths, which often align well with observed UV-Vis spectra, helping to understand the electronic transitions within the molecule. semanticscholar.org
Comparison of Experimental and Theoretical Spectroscopic Data for a Benzofuran Derivative
| Spectroscopic Data | Experimental Value | Theoretical Value | Method |
|---|---|---|---|
| IR (C=O stretch, cm-1) | 1690 | 1723 | B3LYP/6311+G(d,p) |
| ¹H NMR (OCH3, ppm) | 3.95 | 3.88 | B3LYP/6-311++G(d,p) |
| ¹³C NMR (CH3, ppm) | - | 15.9 | B3LYP/6-311++G(d,p) |
| UV-Vis (λmax, nm) | 355 (in Methanol) | 367 | CAM-B3LYP |
Data compiled from studies on various benzofuran derivatives. jetir.orgsemanticscholar.orgnih.gov
Applications of Furo 3,4 E 1 Benzofuran in Advanced Materials and Chemistry
Applications in Organic Electronics and Photonics
Derivatives of benzofuran (B130515) are integral to the development of organic electronics due to their favorable electrochemical behavior, thermal stability, and high quantum yields. d-nb.inforesearchgate.net The incorporation of the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran core into organic semiconductors is a strategy to enhance performance in various electronic and photonic devices.
Furan (B31954) and its fused-ring derivatives, including benzofurans, play a significant role in the advancement of organic solar cells (OSCs). nih.govbohrium.com Thiophene, a sulfur analog of furan, has been a dominant building block in this field, but furan-based materials are gaining attention due to advantages like good solubility, strong rigidity, and excellent molecular stacking. nih.govbohrium.com Benzofuran derivatives containing a thiophene ring are particularly noted for their role in constructing highly efficient organic photovoltaics. nih.govacs.org
Researchers are exploring furan-based non-fullerene acceptors, which exhibit enhanced backbone planarity and red-shifted absorption, leading to improved device performance. nih.gov The strategic placement of furan units within the molecular structure is critical for photostability and achieving high power conversion efficiencies, with some methylfuran-based acceptors exceeding 14%. nih.gov The development of polymers based on furan and benzodifuran building blocks has also led to promising power conversion efficiencies in OPVs. rsc.org The furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran scaffold is a logical extension of this research, offering a platform for new donor-acceptor polymers and small molecules for next-generation solar cells.
| Material Type | Key Structural Unit | Power Conversion Efficiency (PCE) | Key Finding |
|---|---|---|---|
| Non-Fullerene Acceptor | Methylfuran Linker | >14% | Offers superior photostability and efficiency compared to other furan-based acceptors. nih.gov |
| Donor-Acceptor Polymer | Benzodifuran (BDF) | >6% | Demonstrates the promise of BDF as a building block for efficient OPV materials. rsc.orgresearchgate.net |
| Small Molecule | Benzothieno[3,2-b]benzofuran (BTBF) | Not Specified | BTBF derivatives are crucial for building high-efficiency organic photovoltaics. nih.govacs.org |
Furan-based semiconductors have emerged as a promising class of materials for OFETs, demonstrating high carrier mobility. researchgate.net Both p-type and n-type furan semiconductors show potential, with some quinoidal oligofurans achieving mobilities as high as 7.7 cm²V⁻¹s⁻¹. researchgate.net The performance of OFETs is highly dependent on molecular orbital energies, geometry, and solid-state packing. rsc.org
Studies on donor-acceptor type semiconductors have shown that incorporating furan units can lead to charge transport properties comparable to their thiophene analogues, with mobilities up to 0.0122 cm² V⁻¹ s⁻¹ achieved for devices using a furan-substituted benzothiadiazole. rsc.org Furthermore, oligomers end-capped with benzofuran moieties have been successfully synthesized and used as p-type semiconducting layers in OFETs. researchgate.net Benzofuran derivatives containing thiophene rings are also effectively utilized in the construction of field-effect transistors. nih.govacs.org The rigid and planar structure of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran could promote favorable intermolecular interactions and charge transport pathways, making it an attractive core for high-performance OFETs.
| Material Type | Key Structural Unit | Maximum Mobility (μmax) | Device Configuration |
|---|---|---|---|
| Quinoidal Oligofuran | Oligofuran | 7.7 cm²V⁻¹s⁻¹ | Not Specified |
| D-A Semiconductor | Furan-substituted Benzothiadiazole | 0.0122 cm²V⁻¹s⁻¹ | Bottom-gate, Bottom-contact |
| Oligomer | Benzofuran end-caps | 3.6 x 10⁻² cm²V⁻¹s⁻¹ (for mixed thiophene-furan) | Not Specified |
The field of nonlinear optics (NLO) is crucial for developing technologies in telecommunications, optical switching, and data storage. semanticscholar.orgrsc.org Organic materials with significant NLO properties are of growing interest, and benzofuran derivatives are attractive candidates. semanticscholar.orgrsc.org Theoretical and computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of novel benzofuran structures. semanticscholar.orgrsc.org
These studies analyze parameters such as the electric dipole moment (μ), polarizability (α), and first and second static hyperpolarizability (β and γ). semanticscholar.org The introduction of electron-donating and electron-withdrawing substituents to the benzofuran core can modulate its NLO response. d-nb.infonih.gov While specific substituents like -NH2, -OH, and -OCH3 may not significantly alter the NLO parameters in some cases, the underlying conjugated system of the benzofuran ring is key to the NLO effect. d-nb.info The extended π-conjugated system of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran provides a promising framework for designing new molecules with enhanced NLO properties for advanced photonic applications.
| Parameter | Symbol | Calculated Value | Significance |
|---|---|---|---|
| Dipole Moment | μ (Debye) | 4.3311 | Indicates the molecule's overall polarity. semanticscholar.org |
| Polarizability | ⟨α⟩ (a.u.) | 321.05 | Measures the ease of distortion of the electron cloud by an electric field. semanticscholar.org |
| First Hyperpolarizability | β₀ (a.u.) | 10093.18 | Quantifies the second-order NLO response, crucial for applications like frequency doubling. semanticscholar.org |
Role as Chemical Building Blocks in Complex Organic Synthesis
Benzofuran and its derivatives are versatile scaffolds and building blocks in organic synthesis. nih.govdistantreader.org They serve as precursors for more complex systems, finding use in medicinal chemistry, materials science, and the synthesis of natural products. d-nb.inforsc.orgrsc.org The reactivity of the benzofuran ring system allows for functionalization at various positions, enabling the construction of diverse molecular architectures.
Synthetic strategies have been developed to produce functionalized furans and benzofurans from readily available substrates, which can then be used to create hetaryl-substituted heterocycles for organic electronics. distantreader.org For instance, 3-bromobenzofuran is a key intermediate that serves as a substrate for numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental for forming carbon-carbon bonds in complex molecules. nbinno.com The furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran core represents a valuable, albeit more complex, building block. Its synthesis would provide a rigid, polycyclic platform for developing novel ligands, complex natural product analogs, and functional materials with unique steric and electronic profiles.
Fluorescent Probe and Sensor Development
The inherent fluorescence of many benzofuran derivatives makes them suitable for applications in bioimaging and chemical sensing. d-nb.infonih.gov They can be utilized as fluorescent markers in single-photon studies and serve as the core fluorophore in probes designed for medical imaging. nih.gov For example, benzofuran derivatives have been functionalized to act as fluorescent probes for detecting disease-associated biomarkers. bath.ac.uk
Recently, novel fluorescent ligands based on a 3H-spiro[isobenzofuran-1,4′-piperidine] structure were developed as high-affinity probes to study σ2 receptors, which are implicated in cancer and Alzheimer's disease. nih.gov These probes were engineered to have emissions spanning from green to near-infrared. nih.gov The rigid, conjugated framework of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran is expected to exhibit distinct photophysical properties. This makes it an excellent candidate for the development of new classes of fluorescent probes and sensors, where its structure could be functionalized to enable specific detection of ions, small molecules, or biological macromolecules.
Industrial Applications (General)
Beyond specialized electronic and biomedical applications, benzofuran derivatives have found use in broader industrial contexts. They are harnessed in the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. nih.govresearchgate.net Additionally, their chromophoric properties are exploited in the synthesis of several types of dyes, such as those used in dye-sensitized solar cells and other industrial colorants. nih.govresearchgate.net
Substituted benzofurans also serve as brightening agents and antioxidants. medcraveonline.com The unique electronic structure and potential for high fluorescence quantum yield of the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran system could lead to its use as a specialty chemical in these areas, particularly for creating advanced polymers with high thermal stability or as a core for novel, highly stable industrial dyes and optical brighteners.
Future Research Directions in Furo 3,4 E 1 Benzofuran Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of complex heterocyclic systems like furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran (B130515) remains a significant challenge. Future research will undoubtedly focus on the development of novel, efficient, and atom-economical synthetic routes to access this scaffold and its derivatives. Drawing inspiration from the extensive literature on benzofuran synthesis, several promising avenues can be explored. nih.govacs.orgrsc.org
Transition metal-catalyzed reactions, particularly those employing palladium, copper, and gold, have become powerful tools for constructing benzofuran rings. nih.govacs.org These methods often involve the coupling of appropriately substituted phenols and alkynes, followed by cyclization. rsc.org Adapting these strategies to form the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran core would be a key objective. For instance, a potential strategy could involve the Sonogashira coupling of a 3-halobenzofuran-2-carbaldehyde with an alkyne, followed by an intramolecular cyclization. rsc.org
One-pot and multicomponent reactions offer an efficient approach to increase molecular complexity from simple starting materials. nih.gov Designing a multicomponent reaction that assembles the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran skeleton in a single step would be a significant advancement. This could potentially involve the reaction of a substituted phenol (B47542), an aldehyde, and a source of the furan (B31954) ring.
Furthermore, the use of environmentally benign and sustainable methods is a growing trend in organic synthesis. acs.org The exploration of green solvents, such as deep eutectic solvents (DES), and catalyst systems that can be easily recovered and reused will be crucial for the large-scale and environmentally responsible synthesis of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran derivatives. acs.org
| Catalyst System | Reaction Type | Potential Application for Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran | Reference |
| Palladium/Copper | Sonogashira Coupling/Cyclization | Synthesis from halo-benzofuran precursors and alkynes | rsc.org |
| Copper Iodide | One-pot Synthesis | Formation from o-hydroxy aldehydes, amines, and alkynes | nih.gov |
| Rhodium-based | C-H Activation/Annulation | Direct functionalization and construction of the fused ring system | acs.org |
| Gold-based | Cycloisomerization | Synthesis from appropriately substituted alkyne precursors | organic-chemistry.org |
Computational Design and Optimization of Furo[3,4-e]Current time information in Oskarshamn, SE.benzofuran Architectures
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel molecular architectures. In the context of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran, computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran scaffold. semanticscholar.orgphyschemres.org These calculations can help in understanding the aromaticity of the system, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). wuxiapptec.comresearchgate.net This information is crucial for predicting the regioselectivity of chemical reactions and for designing derivatives with specific electronic properties. For example, understanding the HOMO-LUMO gap can guide the design of novel organic electronic materials.
Molecular modeling and docking studies can be utilized to design furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran derivatives with specific biological activities. By identifying a biological target, computational methods can be used to design ligands that fit into the active site of the target protein. This approach has been successfully applied to other benzofuran derivatives in the development of new therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to establish a correlation between the structural features of furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran derivatives and their biological activity or physical properties. physchemres.org This can aid in the rational design of new compounds with enhanced properties.
| Computational Method | Application | Potential Insights for Furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran | Reference |
| Density Functional Theory (DFT) | Electronic Structure Analysis | Aromaticity, reactivity, and electronic properties | semanticscholar.orgphyschemres.orgresearchgate.net |
| Molecular Docking | Drug Design | Identification of potential biological targets and design of active ligands | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Optimization of Properties | Correlation of structure with biological activity or physical properties | physchemres.org |
| Ab initio calculations | Reaction Mechanism Studies | Elucidation of reaction pathways and transition states | wuxiapptec.com |
Exploration of Unique Chemical Transformations for the Furo[3,4-e]Current time information in Oskarshamn, SE.benzofuran System
The unique arrangement of the fused furan and benzofuran rings in the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran system is expected to give rise to novel chemical reactivity. A thorough investigation of its chemical transformations will be essential to unlock its full potential in synthetic chemistry.
Given the electron-rich nature of the furan and benzofuran rings, electrophilic substitution reactions are expected to be a key area of investigation. researchgate.net Understanding the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts acylation will be fundamental for the functionalization of the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran core.
Cycloaddition reactions, such as Diels-Alder reactions, represent another promising avenue for creating molecular complexity. rsc.orgresearchgate.net The furan moiety within the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran system could potentially act as a diene, reacting with various dienophiles to generate complex polycyclic structures. Intramolecular cycloadditions could also be explored to construct intricate molecular architectures. nih.govresearchgate.net
Ring-opening reactions could provide access to novel functionalized benzofuran derivatives that are not easily accessible through other routes. The strain associated with the fused ring system might make it susceptible to cleavage under specific conditions, leading to interesting and potentially useful chemical transformations.
Furthermore, the application of modern synthetic methods such as C-H activation and photoredox catalysis could unveil unprecedented reactivity patterns for the furo[3,4-e] Current time information in Oskarshamn, SE.benzofuran scaffold, enabling the direct introduction of functional groups at positions that are otherwise difficult to access. numberanalytics.com
| Reaction Type | Expected Outcome | Potential Applications | Reference |
| Electrophilic Substitution | Functionalization of the aromatic core | Synthesis of diverse derivatives for various applications | researchgate.net |
| Diels-Alder Cycloaddition | Formation of complex polycyclic structures | Access to novel molecular scaffolds | rsc.orgresearchgate.net |
| Ring-Opening Reactions | Generation of novel functionalized benzofurans | Synthesis of unique chemical entities | |
| C-H Activation | Direct and selective functionalization | Efficient and atom-economical synthesis | numberanalytics.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
